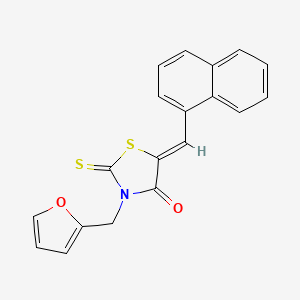
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide is a complex organic compound that features both an indole and a purine moiety. These structures are significant in various biological and chemical contexts, often associated with bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole and purine intermediates, followed by their coupling through a series of reactions such as amide bond formation.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Purine Synthesis: The purine ring can be constructed using methods like the Traube purine synthesis or by modifying existing purine derivatives.
Coupling Reaction: The final step involves coupling the indole and purine intermediates through a thiol-ene reaction or other suitable methods to form the desired compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indole or purine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: May serve as a probe for studying biological processes involving indole and purine derivatives.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The indole and purine moieties can bind to enzymes, receptors, or nucleic acids, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-indol-3-yl)-2-(7H-purin-6-ylsulfanyl)propanamide
- N-(1H-indol-4-yl)-2-(6H-purin-7-ylsulfanyl)propanamide
Uniqueness
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide is unique due to its specific substitution pattern on the indole and purine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C16H14N6OS |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide |
InChI |
InChI=1S/C16H14N6OS/c1-9(24-16-13-14(19-7-18-13)20-8-21-16)15(23)22-12-4-2-3-11-10(12)5-6-17-11/h2-9,17H,1H3,(H,22,23)(H,18,19,20,21) |
InChI-Schlüssel |
FNARYGYSHCUYDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC2=C1C=CN2)SC3=NC=NC4=C3NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B12158980.png)
![Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12158988.png)
![N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B12158989.png)
![methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159004.png)
![4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B12159023.png)

![9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12159046.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide](/img/structure/B12159047.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide](/img/structure/B12159054.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12159063.png)
![6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12159065.png)
![4-chloro-N-[(1Z)-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B12159068.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide](/img/structure/B12159071.png)
